molecular formula C8H18Cl2N2O2S B2628650 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2361635-36-9

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Cat. No.: B2628650
CAS No.: 2361635-36-9
M. Wt: 277.2
InChI Key: IIKGZNKHBSAAFL-UHFFFAOYSA-N
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Description

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride: is a complex organic compound characterized by its unique spiro structure, which includes an imino group, an oxa (oxygen-containing) ring, and a thia (sulfur-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride typically involves multiple steps:

    Formation of the Spiro Ring System: The initial step often involves the formation of the spiro ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor containing the necessary functional groups under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced via a condensation reaction with an amine or ammonia source.

    Oxidation: The oxidation of the sulfur atom to form the sulfoxide (9-oxide) is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially converting the sulfoxide to a sulfone.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino or sulfoxide positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfone Derivatives: From further oxidation.

    Amine Derivatives: From reduction of the imino group.

    Substituted Spiro Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique spiro structure can impart interesting properties to the resulting compounds, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In the materials science field, the compound’s unique properties could be exploited in the development of new polymers or as a component in advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The exact mechanism of action of 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The imino group could form hydrogen bonds or ionic interactions with biological targets, while the spiro structure could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[55]undecane 9-oxide;dihydrochloride is unique due to its specific functional groups and oxidation state

Properties

IUPAC Name

9-imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGZNKHBSAAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC12CNCCO2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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